4-Bromo-2-dimethylaminoquinoline
Description
4-Bromo-2-dimethylaminoquinoline is a brominated quinoline derivative featuring a dimethylamino (-N(CH₃)₂) substituent at position 2 and a bromine atom at position 4. This compound is of interest in medicinal chemistry and organic synthesis due to the electronic and steric effects imparted by its substituents. The dimethylamino group is a strong electron-donating moiety, enhancing solubility in polar solvents and influencing reactivity in cross-coupling reactions. Bromine at position 4 provides a handle for further functionalization via nucleophilic substitution or transition metal-catalyzed reactions .
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-bromo-N,N-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3 |
InChI Key |
GXDQKUMHPDKGHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent and Positional Isomers
4-Bromo-2-methylquinoline
- Molecular Formula : C₁₀H₈BrN
- Molecular Weight : 222.085 g/mol
- The methyl group introduces steric hindrance but lacks the hydrogen-bonding capability of dimethylamino .
8-Bromo-2-methylquinoline
- Molecular Formula : C₁₀H₈BrN
- Molecular Weight : 222.085 g/mol
- Key Differences : Bromine at position 8 instead of 4 alters electrophilic substitution patterns. The crystal structure exhibits π-π stacking (centroid distance: 3.76 Å), which may influence solid-state properties .
4-Chloro-8-bromo-2-phenylquinoline
- Molecular Formula : C₁₅H₉BrClN
- Molecular Weight : 318.6 g/mol
- Key Differences: Chlorine at position 4 and bromine at 8 create a dihalogenated structure. The phenyl group at position 2 increases hydrophobicity compared to dimethylamino .
6-Bromo-2-isopropoxy-4-methylquinoline
- Molecular Formula: C₁₃H₁₄BrNO
- Molecular Weight : 280.16 g/mol
- Key Differences: The isopropoxy group introduces steric bulk and ether-based polarity, contrasting with the basic dimethylamino group .
Functional Group Variations
| Compound | 2-Position Substituent | 4-Position Substituent | Key Properties |
|---|---|---|---|
| 4-Bromo-2-dimethylaminoquinoline | -N(CH₃)₂ | Br | High basicity, electron-donating, polar |
| 4-Bromo-2-ethylquinoline | -CH₂CH₃ | Br | Moderate steric hindrance, hydrophobic |
| 6-Bromo-4-hydroxy-2-methylquinoline | -CH₃ | -OH | Phenolic -OH enhances acidity (pKa ~4.84) |
Physicochemical Properties
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